Cas no 2228980-69-4 (3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol)

3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol 化学的及び物理的性質
名前と識別子
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- 3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol
- EN300-1802744
- 2228980-69-4
-
- インチ: 1S/C12H14O2/c1-5-12(2,3)10-7-6-9(13)8-11(10)14-4/h1,6-8,13H,2-4H3
- InChIKey: UDDLVLUHZZVJAC-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C(C#C)(C)C)O
計算された属性
- せいみつぶんしりょう: 190.099379685g/mol
- どういたいしつりょう: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.5Ų
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802744-0.1g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 0.1g |
$1269.0 | 2023-09-19 | ||
Enamine | EN300-1802744-10.0g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1802744-0.25g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 0.25g |
$1328.0 | 2023-09-19 | ||
Enamine | EN300-1802744-2.5g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 2.5g |
$2828.0 | 2023-09-19 | ||
Enamine | EN300-1802744-1.0g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1802744-10g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 10g |
$6205.0 | 2023-09-19 | ||
Enamine | EN300-1802744-5.0g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1802744-0.05g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 0.05g |
$1212.0 | 2023-09-19 | ||
Enamine | EN300-1802744-0.5g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 0.5g |
$1385.0 | 2023-09-19 | ||
Enamine | EN300-1802744-5g |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol |
2228980-69-4 | 5g |
$4184.0 | 2023-09-19 |
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
3-methoxy-4-(2-methylbut-3-yn-2-yl)phenolに関する追加情報
Research Briefing on 3-Methoxy-4-(2-methylbut-3-yn-2-yl)phenol (CAS: 2228980-69-4) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol (CAS: 2228980-69-4) as a promising compound with potential therapeutic applications. This phenolic derivative, characterized by its unique structural features, has garnered attention due to its bioactivity and potential role in drug development. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and preclinical applications.
The compound 3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol belongs to a class of phenolic derivatives known for their antioxidant, anti-inflammatory, and antimicrobial properties. Recent studies have explored its synthesis via optimized catalytic methods, yielding high purity and scalability for industrial applications. Notably, its structural motif—featuring a methoxy group and an alkyne side chain—suggests potential interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol exhibits inhibitory effects on pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory disorders. Mechanistic studies revealed that the compound modulates NF-κB signaling pathways, a key regulator of inflammation. These findings align with earlier reports of its antioxidant capacity, which may contribute to its cytoprotective effects in oxidative stress models.
Further investigations into the compound's pharmacokinetics, as detailed in a recent ACS Pharmacology & Translational Science article, highlight its favorable metabolic stability and oral bioavailability in rodent models. Structural analogs of this compound have also been synthesized to explore structure-activity relationships (SAR), with preliminary data indicating that modifications to the alkyne moiety can enhance target specificity. Such insights are critical for optimizing lead compounds in drug discovery pipelines.
Industry reports from 2024 suggest that 3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol is being evaluated as a precursor for novel antimicrobial agents, particularly against multidrug-resistant bacterial strains. Its broad-spectrum activity, coupled with low cytotoxicity in mammalian cells, positions it as a viable candidate for further development. Collaborative efforts between academic and industrial researchers are underway to scale up production and advance preclinical testing.
In conclusion, 3-methoxy-4-(2-methylbut-3-yn-2-yl)phenol (CAS: 2228980-69-4) represents a multifaceted compound with significant potential in therapeutic and industrial applications. Ongoing research aims to elucidate its full mechanistic profile and translate these findings into clinical advancements. Stakeholders in the pharmaceutical and biotechnology sectors are encouraged to monitor developments related to this compound, as it may offer novel solutions to unmet medical needs.
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